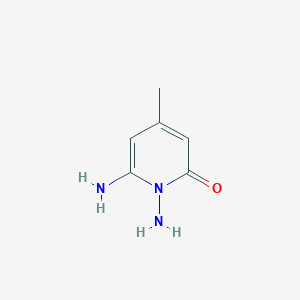
1,6-diamino-4-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-diamino-4-methylpyridin-2(1H)-one, also known as L-685,458, is a compound that belongs to the class of gamma-secretase inhibitors. It has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Aplicaciones Científicas De Investigación
1,6-diamino-4-methylpyridin-2(1H)-one has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. It works by inhibiting the gamma-secretase enzyme, which is responsible for the production of beta-amyloid peptides that are known to accumulate in the brains of Alzheimer's patients. By inhibiting this enzyme, 1,6-diamino-4-methylpyridin-2(1H)-one reduces the production of beta-amyloid peptides, which may slow down or prevent the progression of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 1,6-diamino-4-methylpyridin-2(1H)-one involves the inhibition of the gamma-secretase enzyme. This enzyme is responsible for the cleavage of the amyloid precursor protein (APP) into beta-amyloid peptides, which are known to accumulate in the brains of Alzheimer's patients. By inhibiting this enzyme, 1,6-diamino-4-methylpyridin-2(1H)-one reduces the production of beta-amyloid peptides, which may slow down or prevent the progression of Alzheimer's disease.
Biochemical and Physiological Effects
1,6-diamino-4-methylpyridin-2(1H)-one has been shown to have a number of biochemical and physiological effects. It has been reported to reduce the production of beta-amyloid peptides, which may slow down or prevent the progression of Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 1,6-diamino-4-methylpyridin-2(1H)-one has been reported to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,6-diamino-4-methylpyridin-2(1H)-one in lab experiments is its specificity for the gamma-secretase enzyme. This specificity allows researchers to selectively inhibit the production of beta-amyloid peptides, without affecting other important cellular processes. However, one of the main limitations of using 1,6-diamino-4-methylpyridin-2(1H)-one in lab experiments is its potential toxicity. High doses of 1,6-diamino-4-methylpyridin-2(1H)-one have been reported to cause liver damage and other adverse effects in animal studies.
Direcciones Futuras
There are several future directions for the research of 1,6-diamino-4-methylpyridin-2(1H)-one. One direction is to investigate its potential therapeutic applications in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Another direction is to explore its potential use in combination therapies with other drugs that target different aspects of Alzheimer's disease pathology. Additionally, future research could focus on developing more potent and selective gamma-secretase inhibitors, with fewer adverse effects.
Conclusion
In conclusion, 1,6-diamino-4-methylpyridin-2(1H)-one is a compound that has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Its mechanism of action involves the inhibition of the gamma-secretase enzyme, which reduces the production of beta-amyloid peptides. While it has several advantages for lab experiments, such as its specificity for the gamma-secretase enzyme, it also has limitations, such as its potential toxicity. Future research could focus on exploring its potential therapeutic applications in other neurodegenerative disorders, developing more potent and selective gamma-secretase inhibitors, and investigating its potential use in combination therapies.
Métodos De Síntesis
The synthesis of 1,6-diamino-4-methylpyridin-2(1H)-one involves the reaction of 4-methyl-2-pyridinone with hydrazine hydrate in the presence of acetic acid. The resulting product is then purified through recrystallization. This method has been widely used in the synthesis of 1,6-diamino-4-methylpyridin-2(1H)-one, and it has been reported to yield high purity and good yields.
Propiedades
IUPAC Name |
1,6-diamino-4-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-2-5(7)9(8)6(10)3-4/h2-3H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBJSXRTEVTGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-diamino-4-methylpyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide](/img/structure/B2716519.png)
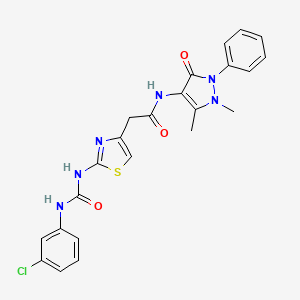
![4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2716521.png)
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2716522.png)
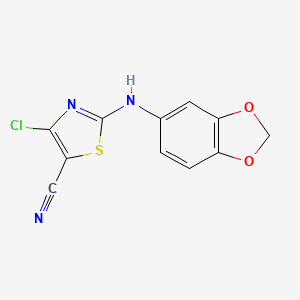


![methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2716528.png)
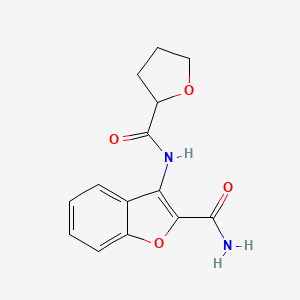
![3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2716533.png)
![1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2716534.png)
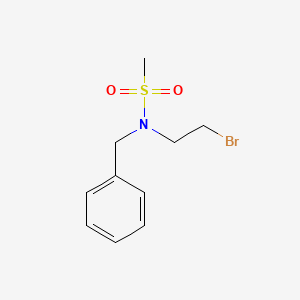
![2-ethyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2716540.png)
